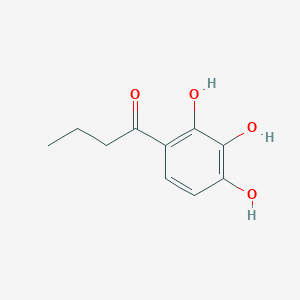![molecular formula C19H22N4O2 B14134042 5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a phenylcyclopropyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenylcyclopropyl group: This step might involve cyclopropanation reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially target the nitrile group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxazole N-oxides, while reduction could convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-morpholin-4-ylethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the cyclopropyl group.
2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile: Lacks the morpholine ring.
5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile: Lacks both the phenylcyclopropyl group and the oxazole ring.
Uniqueness
The presence of the morpholine ring, phenylcyclopropyl group, and oxazole ring in a single molecule makes 5-(2-morpholin-4-ylethylamino)-2-[(1R,2R)-2-phenylcyclopropyl]-1,3-oxazole-4-carbonitrile unique. This combination of functional groups could result in unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C19H22N4O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-(2-morpholin-4-ylethylamino)-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c20-13-17-19(21-6-7-23-8-10-24-11-9-23)25-18(22-17)16-12-15(16)14-4-2-1-3-5-14/h1-5,15-16,21H,6-12H2 |
Clave InChI |
ZLHNFKOGKNTSHL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=C(N=C(O2)C3CC3C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
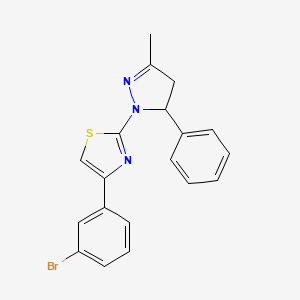
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
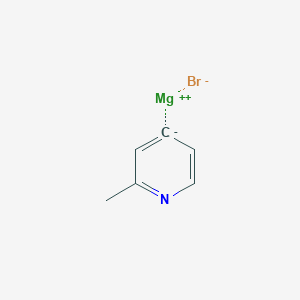
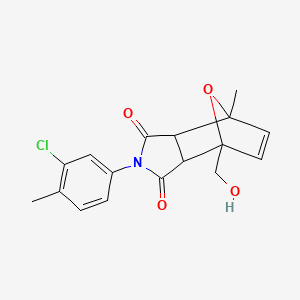
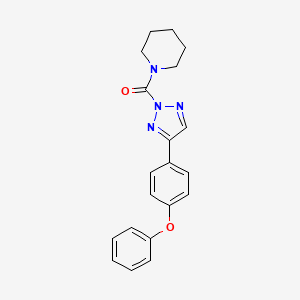
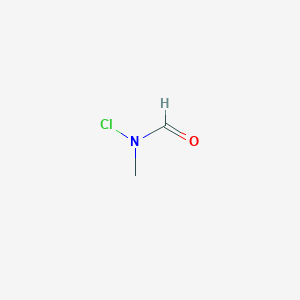
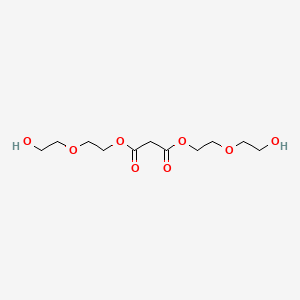
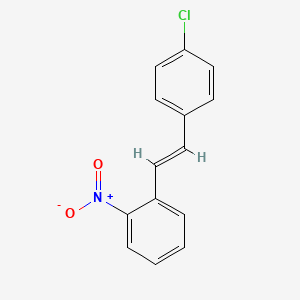
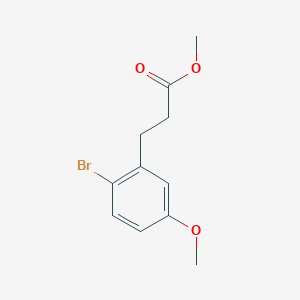
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
